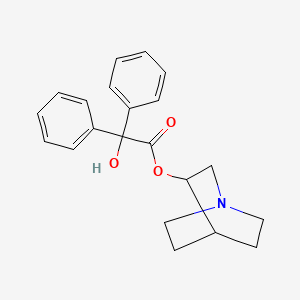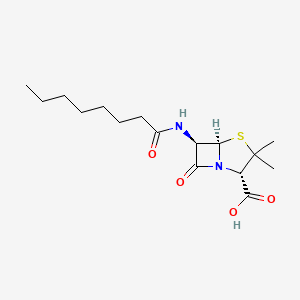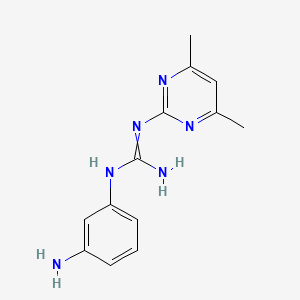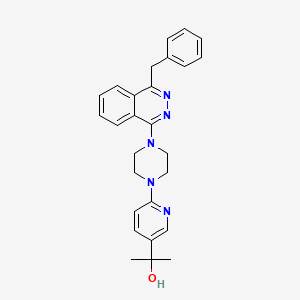
ML150
Übersicht
Beschreibung
ML150 is a two-component self-leveling epoxy-cement coating used primarily for preparing cement screeds and coating vertical surfaces . It contains a desiccated version of a polymer and special additives that provide high adhesion to various substrates, reduce shrinkage, and improve physical and application properties .
Wissenschaftliche Forschungsanwendungen
ML150 has a wide range of scientific research applications, including:
Chemistry: Used as a coating material for various substrates, providing a smooth and durable surface.
Biology: Applied in laboratory settings to create controlled environments for biological experiments.
Medicine: Utilized in medical facilities for its easy-to-clean and hygienic properties.
Wirkmechanismus
ML150 exerts its effects through the following mechanisms:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ML150 is prepared by mixing two main components: a resin (Component A) and a hardener (Component B), along with a polymer (Component C) and water . The components are mixed in the following steps:
Premix each component separately: to ensure product uniformity.
Empty Component B (Hardener) into Component A (Resin): in the correct mix ratio.
Add Component C (Polymer): and about 5-8% water.
Mix the combined components: for at least 3 minutes using a low-speed drill (300 - 450 rpm) and an Exomixer or Jiffy type paddle suited to the volume of the mixing container to minimize entrapped air.
Industrial Production Methods
In industrial settings, this compound is produced in bulk packaging, ensuring that each component is pre-mixed separately to maintain product uniformity . The mixture is then applied using a smooth trowel on a clean, dry, and contaminant-free surface .
Analyse Chemischer Reaktionen
Types of Reactions
ML150 undergoes several types of chemical reactions, including:
Polymerization: The resin and hardener react to form a solid polymer matrix.
Cross-linking: The polymer chains form cross-links, enhancing the material’s strength and durability.
Common Reagents and Conditions
Reagents: Resin (Component A), Hardener (Component B), Polymer (Component C), and water.
Conditions: Application temperature ranges from +10°C to +30°C with relative humidity below 70%.
Major Products Formed
The major product formed from these reactions is a durable, self-leveling epoxy-cement coating with high adhesion and resistance to diluted acid and alkaline solutions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epoxy Resins: Similar to ML150, epoxy resins are used for their strong adhesive properties and durability.
Polyurethane Coatings: These coatings also provide high adhesion and resistance to chemicals but may differ in their application methods and specific properties.
Uniqueness of this compound
This compound stands out due to its combination of epoxy and cement components, providing a unique balance of strength, durability, and adhesion . Its ability to be applied on both horizontal and vertical surfaces and its resistance to diluted acid and alkaline solutions make it a versatile and valuable compound in various applications .
Eigenschaften
IUPAC Name |
2-N,2-N-dimethyl-6-[(1-naphthalen-1-yltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9S/c1-25(2)16-20-14(19-15(18)21-16)10-27-17-22-23-24-26(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGAOGGMAQQKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine](/img/structure/B1663142.png)
![8-Ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1663144.png)




![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)
![3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid](/img/structure/B1663154.png)
![6-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid](/img/structure/B1663156.png)
![9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1663157.png)

![2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B1663160.png)

